N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide is a complex organic compound that features a benzimidazole core, a chlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methylene]alanine ethyl ester: Shares the chlorophenyl group but differs in the rest of the structure.
Indole derivatives: Share the aromatic heterocyclic core but differ in functional groups and biological activities.
Uniqueness
N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide is unique due to its combination of a benzimidazole core, a trifluoromethyl group, and a chlorophenyl group
Properties
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O3/c1-34-21-10-5-15(12-22(21)35-2)24(33)32-20(11-14-3-7-17(26)8-4-14)23-30-18-9-6-16(25(27,28)29)13-19(18)31-23/h3-13H,1-2H3,(H,30,31)(H,32,33)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHYQWDFBGLHOX-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C3=NC4=C(N3)C=C(C=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=C(N3)C=C(C=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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